Cas no 869869-52-3 (2-cyano-3-(2,6-dichlorophenyl)-N-(propan-2-yl)prop-2-enamide)

2-cyano-3-(2,6-dichlorophenyl)-N-(propan-2-yl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- EN300-26575497
- 869869-52-3
- 2-cyano-3-(2,6-dichlorophenyl)-N-(propan-2-yl)prop-2-enamide
- Z44347416
- AKOS001096259
-
- Inchi: 1S/C13H12Cl2N2O/c1-8(2)17-13(18)9(7-16)6-10-11(14)4-3-5-12(10)15/h3-6,8H,1-2H3,(H,17,18)/b9-6+
- InChI Key: GNVIFEWUXBSKFV-RMKNXTFCSA-N
- SMILES: ClC1C=CC=C(C=1/C=C(\C#N)/C(NC(C)C)=O)Cl
Computed Properties
- Exact Mass: 282.0326684g/mol
- Monoisotopic Mass: 282.0326684g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.9Ų
- XLogP3: 3.6
2-cyano-3-(2,6-dichlorophenyl)-N-(propan-2-yl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26575497-0.05g |
2-cyano-3-(2,6-dichlorophenyl)-N-(propan-2-yl)prop-2-enamide |
869869-52-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-cyano-3-(2,6-dichlorophenyl)-N-(propan-2-yl)prop-2-enamide Related Literature
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
Additional information on 2-cyano-3-(2,6-dichlorophenyl)-N-(propan-2-yl)prop-2-enamide
2-Cyano-3-(2,6-Dichlorophenyl)-N-(Propan-2-yl)Prop-2-Enamide (CAS No: 869869-52-3)
The compound 2-Cyano-3-(2,6-Dichlorophenyl)-N-(Propan-2-yl)Prop-2-Enamide (CAS No: 869869-52-3) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique combination of functional groups, including a cyano group, a dichlorophenyl substituent, and an N-propan-2-yl amide group. These features make it a versatile molecule with potential applications in various industries.
Structural Insights and Synthesis
The synthesis of 2-Cyano-3-(2,6-Dichlorophenyl)-N-(Propan-2-yl)Prop-2-Enamide involves a series of carefully designed reactions that highlight the principles of modern organic synthesis. The starting material typically begins with a dichlorobenzene derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the cyano and amide functionalities. Recent advancements in catalytic methods have enabled the efficient construction of the propenamide backbone, ensuring high yields and purity. The use of transition metal catalysts and microwave-assisted synthesis has further streamlined the process, making it more accessible for large-scale production.
Chemical Properties and Stability
From a chemical standpoint, CAS No: 869869-52-3 exhibits remarkable stability under standard conditions due to the electron-withdrawing effects of the cyano and dichlorophenyl groups. These groups not only enhance the molecule's resistance to degradation but also contribute to its unique electronic properties. Studies have shown that the compound demonstrates excellent thermal stability up to 150°C, making it suitable for applications in high-performance materials. Additionally, its solubility in common organic solvents facilitates its use in various chemical processes.
Applications in Materials Science
The compound has found significant applications in the development of advanced materials. Its ability to form stable coordination complexes with transition metals has made it a valuable precursor in the synthesis of metalloorganic frameworks (MOFs). Recent research has highlighted its potential as a building block for creating porous materials with tailored properties for gas storage and separation. Furthermore, its use as a ligand in catalytic systems has shown promise in enhancing reaction efficiency in industrial processes.
Biological Activity and Pharmacological Potential
Emerging studies have explored the biological activity of CAS No: 869869-52-3, particularly its potential as a lead compound in drug discovery. The presence of the dichlorophenyl group confers lipophilicity, which is crucial for drug absorption and bioavailability. Preclinical assays have demonstrated moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. However, further studies are required to fully elucidate its pharmacokinetic profile and safety profile.
Environmental Impact and Safety Considerations
As with any chemical compound, understanding the environmental impact of CAS No: 869869-52-3 is crucial for sustainable use. Recent eco-toxicological studies indicate that the compound exhibits low toxicity towards aquatic organisms under standard testing conditions. Its degradation pathways under environmental conditions are currently being investigated to assess its long-term impact on ecosystems. Proper handling and disposal protocols are recommended to minimize any adverse effects.
Conclusion
In summary, CAS No: 869869-5247147147147147147147147147147147147147147147147147147147147147147147
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